molecular formula C6H7NO2 B2852644 3-Methylfuran-2-carboxamide CAS No. 84374-70-9

3-Methylfuran-2-carboxamide

Cat. No.: B2852644
CAS No.: 84374-70-9
M. Wt: 125.127
InChI Key: RDQSAEZUEUFCFX-UHFFFAOYSA-N
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Description

3-Methylfuran-2-carboxamide is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group at the third position and a carboxamide group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2-carboxamide typically involves the reaction of 3-methylfuran-2-carboxylic acid with an appropriate amine under amide formation conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-Methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylfuran-2-carboxamide involves its interaction with specific molecular targets, depending on its application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In drug development, it can act as a ligand binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Furan-2-carboxamide: Lacks the methyl group at the third position, resulting in different reactivity and properties.

    3-Methylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior.

    Furan-2,5-dicarboxamide: Contains two carboxamide groups, offering different functionalization possibilities.

Uniqueness: 3-Methylfuran-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the furan ring, which imparts distinct chemical and physical properties.

Biological Activity

3-Methylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound possesses a furan ring with a carboxamide functional group, contributing to its reactivity and biological interactions. The presence of the methyl group at the 3-position of the furan ring is crucial for its biological activity, influencing its interaction with various molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. The compound has shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A study synthesized several derivatives of furan-2-carboxamide and evaluated their antimicrobial properties. The results indicated that compounds containing electron-donating groups exhibited enhanced activity. For instance, the para-substituted derivatives demonstrated significant inhibition zones against tested bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
4aE. coli12270
4bS. aureus16230
4cB. cereus15250

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various derivatives have been synthesized and tested against human cancer cell lines such as HepG2, Huh-7, and MCF-7.

Case Study: Anticancer Efficacy

In one study, synthesized carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer activity. Compound 4d exhibited the highest cytotoxicity against HepG2 cells, with a cell viability rate of only 33.29% at a concentration of 20 μg/mL . The structure-activity relationship indicated that the presence of specific substituents on the phenyl ring significantly influenced anticancer efficacy.

Table 2: Anticancer Activity of Synthesized Derivatives

CompoundCell LineCell Viability (%)IC50 (μg/mL)
4dHepG233.2920
4aHuh-735.0125
4bMCF-739.2230

Structure-Activity Relationships (SAR)

The biological activity of furan derivatives is highly dependent on their structural modifications. Studies have shown that:

  • Electron-donating groups enhance antimicrobial and anticancer activities.
  • Positioning of substituents on the aromatic ring affects binding affinity to biological targets.
  • Methyl substitution at the furan ring's C3 position is critical for maintaining bioactivity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • One-pot synthesis involving reaction with primary amines.
  • Condensation reactions with carboxylic acids.
  • Functionalization techniques to introduce substituents that enhance biological activity.

Properties

IUPAC Name

3-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQSAEZUEUFCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred flask containing excess concentrated ammonium hydroxide was added gradually 50 g of 3-methyl-2-furoyl chloride. The resulting mixture was extracted with dichloromethane. The extracts were dried, then evaporated to provide solid 3-methylfuran-2-carboxamide.
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